molecular formula C12H16O2 B14053214 1-(4-Ethyl-3-(hydroxymethyl)phenyl)propan-2-one

1-(4-Ethyl-3-(hydroxymethyl)phenyl)propan-2-one

Cat. No.: B14053214
M. Wt: 192.25 g/mol
InChI Key: OCYQFCFLOLMLBX-UHFFFAOYSA-N
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Description

1-(4-Ethyl-3-(hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H16O2. It is a colorless to pale yellow liquid with a strong aromatic odor. This compound is used in various fields, including organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Ethyl-3-(hydroxymethyl)phenyl)propan-2-one can be synthesized through several methods. One common route involves the alkylation of 4-ethylphenol with propan-2-one under basic conditions. The reaction typically uses a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, followed by the addition of propan-2-one .

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel are used to facilitate the reaction under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethyl-3-(hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Nitro compounds, halogenated compounds

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-3-(hydroxymethyl)phenyl)propan-2-one involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Ethyl-3-(hydroxymethyl)phenyl)propan-2-one is unique due to the presence of both an ethyl group and a hydroxymethyl group on the aromatic ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-[4-ethyl-3-(hydroxymethyl)phenyl]propan-2-one

InChI

InChI=1S/C12H16O2/c1-3-11-5-4-10(6-9(2)14)7-12(11)8-13/h4-5,7,13H,3,6,8H2,1-2H3

InChI Key

OCYQFCFLOLMLBX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CC(=O)C)CO

Origin of Product

United States

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